molecular formula C15H26BNO3 B2434389 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester CAS No. 2096334-79-9

1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester

Cat. No.: B2434389
CAS No.: 2096334-79-9
M. Wt: 279.19
InChI Key: GVKCXSDCAUPOHQ-UHFFFAOYSA-N
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Description

1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Mechanism of Action

Target of Action

It’s known that boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

The compound, being a boronic ester, plays a crucial role in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The boronic ester acts as a nucleophile, transferring its organic group to palladium during the transmetalation step .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, doesn’t directly interact with biological pathways. Instead, it’s a chemical process used to construct complex organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s important to note that boronic esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s stability and bioavailability in a biological system.

Result of Action

As a reagent in Suzuki-Miyaura cross-coupling reactions, the primary result of this compound’s action is the formation of new carbon-carbon bonds . This is a key step in the synthesis of many complex organic molecules.

Action Environment

The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis increases at physiological pH, which could impact the compound’s stability in biological systems . Furthermore, the compound’s reactivity in Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst and reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester typically involves the reaction of 1-isobutyryl-5,6-dihydro-2H-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester is unique due to its isobutyryl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific Suzuki–Miyaura coupling reactions where other boronic esters may not be as effective .

Properties

IUPAC Name

2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BNO3/c1-11(2)13(18)17-9-7-12(8-10-17)16-19-14(3,4)15(5,6)20-16/h7,11H,8-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKCXSDCAUPOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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